molecular formula C15H11Cl2FN2O3 B3883155 2,4-dichloro-5-[[2-(4-fluorophenoxy)acetyl]amino]benzamide

2,4-dichloro-5-[[2-(4-fluorophenoxy)acetyl]amino]benzamide

Cat. No.: B3883155
M. Wt: 357.2 g/mol
InChI Key: LPTYXZXFVMGSNS-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-[[2-(4-fluorophenoxy)acetyl]amino]benzamide is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique chemical structure, which includes dichloro, fluorophenoxy, and acetylamino groups attached to a benzamide core. Its distinct molecular configuration makes it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloro-5-[[2-(4-fluorophenoxy)acetyl]amino]benzamide typically involves multiple steps One common method starts with the chlorination of a suitable benzene derivative to introduce the dichloro groupsThe acetylamino group is then added via an acylation reaction, often using acetyl chloride or acetic anhydride as the acylating agents .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-5-[[2-(4-fluorophenoxy)acetyl]amino]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Dichloro-5-[[2-(4-fluorophenoxy)acetyl]amino]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,4-dichloro-5-[[2-(4-fluorophenoxy)acetyl]amino]benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 2,4-Dichloro-5-fluoroacetophenone
  • 2,4-Dichlorophenol
  • 2,4-Dichloro-5-fluoropyrimidine

Comparison: Compared to these similar compounds, 2,4-dichloro-5-[[2-(4-fluorophenoxy)acetyl]amino]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. For instance, the presence of both dichloro and fluorophenoxy groups enhances its reactivity and potential biological activity .

Properties

IUPAC Name

2,4-dichloro-5-[[2-(4-fluorophenoxy)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2FN2O3/c16-11-6-12(17)13(5-10(11)15(19)22)20-14(21)7-23-9-3-1-8(18)2-4-9/h1-6H,7H2,(H2,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTYXZXFVMGSNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NC2=C(C=C(C(=C2)C(=O)N)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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